molecular formula C12H8N4O B2565437 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile CAS No. 188477-81-8

2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile

Cat. No. B2565437
CAS RN: 188477-81-8
M. Wt: 224.223
InChI Key: WRCFHZAGPBWRQP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile” consists of 12 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The average mass is 224.218 Da and the monoisotopic mass is 224.069809 Da .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Benzoxazole derivatives serve as valuable starting materials in drug development. Researchers have extensively explored their mechanistic approaches for drug discovery. The compound’s bicyclic, planar structure allows for functionalization, broad substrate scope, and diverse biological activities. Notably, it has demonstrated anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Anti-Cancer Agents

Studies have investigated the cytotoxic effects of benzoxazole derivatives. For instance, compound 5d exhibited inhibition against lung, breast, and colon cancer cells, with IC50 values ranging from 51 to 54 μM. Additionally, it showed activity against cervical cancer cells (IC50 = 102.02 μM) .

Antimicrobial Properties

Benzoxazole derivatives have demonstrated antimicrobial activity. Researchers have synthesized novel chemical entities based on this scaffold, aiming to combat infectious diseases. These compounds may serve as potential antimicrobial agents .

Photocatalysis and Synthetic Strategies

Recent advances include using 2-aminophenol as a precursor to synthesize benzoxazole derivatives. Researchers have employed various reaction conditions, catalysts (nanocatalysts, metal catalysts, and ionic liquid catalysts), and substrates (aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones) to achieve efficient synthesis .

Heterocyclic Chemistry

Benzoxazole derivatives contribute to the field of heterocyclic chemistry. Their synthesis involves diverse coupling reactions, such as amide coupling using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N, N-diisopropylethylamine (DIEA) .

Scaffold for Novel Compounds

Researchers continue to explore benzoxazole derivatives as scaffolds for designing novel chemical entities. These compounds can be modified to create analogs with specific properties, making them promising candidates for further investigation .

properties

IUPAC Name

2-[[(2-methyl-1,3-benzoxazol-6-yl)amino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c1-8-16-11-3-2-10(4-12(11)17-8)15-7-9(5-13)6-14/h2-4,7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCFHZAGPBWRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile

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